molecular formula C15H16BNO2S B11840756 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile CAS No. 915402-11-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile

Cat. No.: B11840756
CAS No.: 915402-11-8
M. Wt: 285.2 g/mol
InChI Key: PEENVPPNRCEMSM-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile is a complex organic compound that features a benzo[b]thiophene core substituted with a dioxaborolane group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile typically involves the following steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Dioxaborolane Group: This step often involves borylation reactions using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Addition of the Nitrile Group: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various biaryl compounds.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group is particularly important for its role in cross-coupling reactions, which are facilitated by palladium catalysts. The nitrile group can also undergo transformations that contribute to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile is unique due to the combination of its benzo[b]thiophene core, dioxaborolane group, and nitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

915402-11-8

Molecular Formula

C15H16BNO2S

Molecular Weight

285.2 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbonitrile

InChI

InChI=1S/C15H16BNO2S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-8H,1-4H3

InChI Key

PEENVPPNRCEMSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C#N

Origin of Product

United States

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